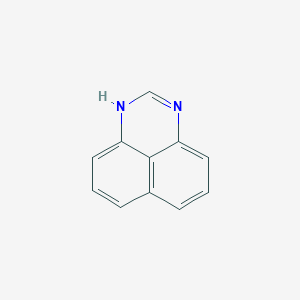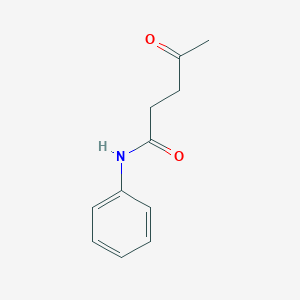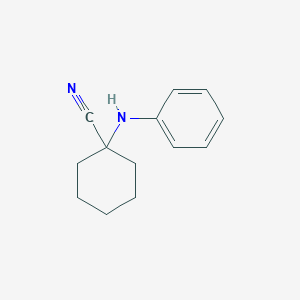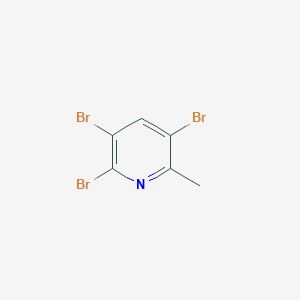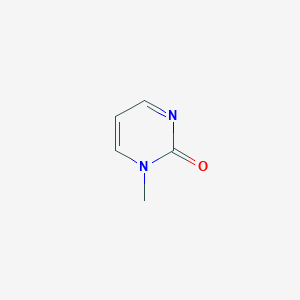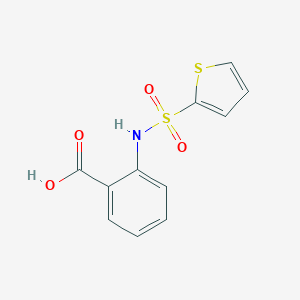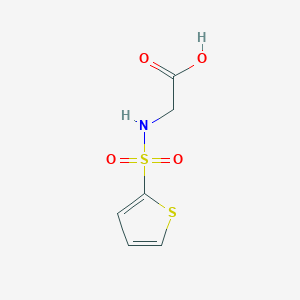
7-Chloro-5-nitro-1,3-benzothiazole
Overview
Description
7-Chloro-5-nitro-1,3-benzothiazole (CNBT) is a heterocyclic compound that has been extensively studied for its potential applications in various fields. CNBT has a unique structure that makes it an attractive candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of 7-Chloro-5-nitro-1,3-benzothiazole is not fully understood, but it is believed to be related to its ability to interact with biomolecules such as DNA and proteins. 7-Chloro-5-nitro-1,3-benzothiazole has been shown to bind to DNA and induce strand breaks, which may contribute to its antimicrobial and anticancer properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
7-Chloro-5-nitro-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells, while also exhibiting antimicrobial activity against various bacterial and fungal strains. In addition, 7-Chloro-5-nitro-1,3-benzothiazole has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may have implications for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
7-Chloro-5-nitro-1,3-benzothiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a unique structure that makes it an attractive candidate for use in various applications. However, there are also limitations to its use. 7-Chloro-5-nitro-1,3-benzothiazole is sensitive to light and air, which can affect its stability and reactivity. In addition, it has a relatively short half-life, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 7-Chloro-5-nitro-1,3-benzothiazole. One area of interest is the development of new synthetic methods for 7-Chloro-5-nitro-1,3-benzothiazole that can improve yield and purity. Another area of interest is the development of new applications for 7-Chloro-5-nitro-1,3-benzothiazole, such as in the development of new drugs or as a biosensor for the detection of biomolecules. Finally, further research is needed to fully understand the mechanism of action of 7-Chloro-5-nitro-1,3-benzothiazole and its potential therapeutic effects.
Scientific Research Applications
7-Chloro-5-nitro-1,3-benzothiazole has been widely used in scientific research due to its unique structure and properties. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used as a precursor for the synthesis of various organic compounds, such as benzothiazole-based dyes and pharmaceuticals. In addition, 7-Chloro-5-nitro-1,3-benzothiazole has been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
196205-25-1 |
|---|---|
Product Name |
7-Chloro-5-nitro-1,3-benzothiazole |
Molecular Formula |
C7H3ClN2O2S |
Molecular Weight |
214.63 g/mol |
IUPAC Name |
7-chloro-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-1-4(10(11)12)2-6-7(5)13-3-9-6/h1-3H |
InChI Key |
MJNSFEWLDPVGSP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)[N+](=O)[O-] |
synonyms |
Benzothiazole, 7-chloro-5-nitro- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

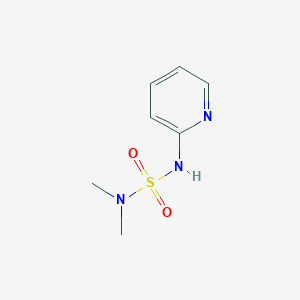
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)

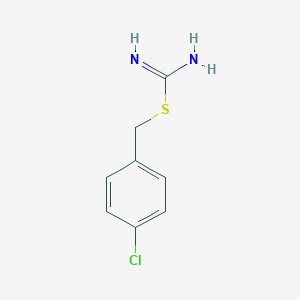
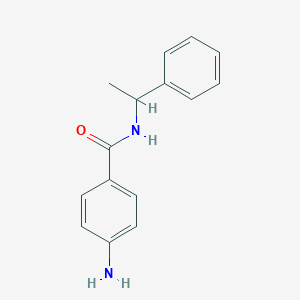
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
